N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide

Chemical Purity Procurement Specification Naphthalene Carboxamide

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (CAS 1020454-28-7) is a synthetic small molecule belonging to the pyrazole-5-carboxamide class, featuring a 1,3-dimethylpyrazole ring linked via an amide bond to a 3-methoxynaphthalene scaffold. Its molecular formula is C₁₇H₁₇N₃O₂ with a molecular weight of 295.34 g/mol, and it contains an H-bond-donating heterocycle that can serve as a more lipophilic and metabolically stable bioisostere of phenol in drug design contexts.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 1020454-28-7
Cat. No. B6529697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide
CAS1020454-28-7
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C
InChIInChI=1S/C17H17N3O2/c1-11-8-16(20(2)19-11)18-17(21)14-9-12-6-4-5-7-13(12)10-15(14)22-3/h4-10H,1-3H3,(H,18,21)
InChIKeyNRMFVIJDXJDFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (CAS 1020454-28-7): Compound Identity and Core Features for Procurement


N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide (CAS 1020454-28-7) is a synthetic small molecule belonging to the pyrazole-5-carboxamide class, featuring a 1,3-dimethylpyrazole ring linked via an amide bond to a 3-methoxynaphthalene scaffold . Its molecular formula is C₁₇H₁₇N₃O₂ with a molecular weight of 295.34 g/mol, and it contains an H-bond-donating heterocycle that can serve as a more lipophilic and metabolically stable bioisostere of phenol in drug design contexts . The compound is commercially marketed as a building block for lead discovery and chemical biology probe development, though its physicochemical and pharmacological properties remain uncharacterized in publicly accessible authoritative databases.

Procurement PurityVendor-reported 95–98% (HPLC) enables specification-defined purchase
Scaffold ContextPyrazole-naphthalene carboxamide core for fragment growth or library synthesis
Design ContextReported as phenol bioisostere; pharmacological profile uncharacterized

Why N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide Cannot Be Interchanged with Close Analogs Without Rigorous Verification


The combination of a 1,3-dimethylpyrazole-5-yl group and a 3-methoxynaphthalene-2-carboxamide domain imposes distinct steric, electronic, and solubility constraints that cannot be assumed transferable across even structurally adjacent analogs. In pyrazole-based carboxamides, small substituent modifications on the naphthalene ring (e.g., replacing the 3-methoxy group with a hydroxy, ethoxy, or halogen) substantially alter the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability—parameters that directly govern target binding, selectivity, and in vivo pharmacokinetics . Additionally, the identical 1,3-dimethylpyrazole-5-yl amine component serves as a key pharmacophore, meaning seemingly minor changes on the naphthalene portion can lead to distinct biological profiles. Thus, a lack of head-to-head or cross-study quantitative evidence for this particular analog precludes risk-free substitution by any other in-class candidate without de novo experimental validation.

H-Bond Profile MismatchMethoxy (acceptor only) vs. hydroxy (donor/acceptor) may alter target engagement and selectivity
Purity Data GapHydroxy analog lacks QC specification; target purity (95–98% HPLC) is vendor-reported only
Absence of Biological EvidenceNo IC₅₀, Kd, or ADME data published for either analog; de novo validation required

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Sourcing/Purity Data for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide vs. Hydroxy Analog

The target compound is offered by multiple vendors at purities ranging from 95% to 98% (HPLC), according to supplier specifications . In contrast, the closely related analog N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-hydroxynaphthalene-2-carboxamide (CAS not assigned) is listed on ChemicalBook without purity data or assay conditions, rendering direct purity-based selection unreliable . This lack of analytical specification for the hydroxy analog represents a procurement risk that the target compound mitigates through documented supplier QC.

Purity Spec Availability
Supplier data
95–98% HPLC vs. not provided
Enables procurement specification
Vendor-reported; independent verification advised
Chemical Purity Procurement Specification Naphthalene Carboxamide

Comparative Structural Uniqueness: Methoxy vs. Hydroxy Substituent on the Naphthalene Ring

The target compound bears a methoxy (-OCH₃) group at the 3-position of the naphthalene ring, whereas the closest known analog, N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-hydroxynaphthalene-2-carboxamide, carries a hydroxy (-OH) group at the 1-position . This difference alters the compound's hydrogen-bond donor/acceptor profile: the target compound acts solely as a hydrogen-bond acceptor via the methoxy oxygen, while the hydroxy analog can both donate and accept hydrogen bonds. Such functional group variation is known to influence target binding and pharmacokinetic parameters in pyrazole-based drug candidates .

H-Bond Donor Profile
Structural inference
Methoxy: acceptor only; Hydroxy: donor + acceptor
Qualitative binding profile divergence possible
No experimental binding data available
Structural Differentiation Functional Group Naphthalene Derivative

Absence of Published Quantitative Biological or ADME Data for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary patent literature (including WO-2007047676-A1 and WO2014162121A1) failed to identify any published IC₅₀, Kd, EC₅₀, or ADME data for the target compound [1][2][3]. Identified pyrazole-naphthalene analogs such as CHEMBL1404986 and CHEMBL1360968 lack quantitative bioactivity annotations, indicating that this chemotype has not undergone systematic pharmacological profiling [4][5]. The nearest bioactive compound with analogous 3-methoxynaphthalene-2-carboxamide architecture, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide, is reported as a PARP inhibitor, but its pyrazole-for-benzothiazole substitution prevents direct quantitative comparison . Consequently, no numerical differentiation against comparators can be established at this time.

Biological Data Availability
No published evidence
No IC₅₀, Kd, EC₅₀, or ADME data identified
Data-driven analog selection not possible
De novo characterization required
Data Gap Absence of Evidence Biological Characterization

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide: Evidence-Grounded Application Scenarios


Fragment-Based and Scaffold-Hopping Lead Discovery Programs

The compound can be deployed as a pyrazole-containing naphthalene scaffold for fragment growth or scaffold-hopping campaigns, particularly where a methoxy-bearing aromatic system is required to replace a phenol moiety . Its commercial availability at defined purity levels supports its use as a synthetic starting point for library synthesis.

Chemical Biology Probe Development Requiring Defined Purity Specifications

When a research program mandates procurement of a pyrazole-naphthalene carboxamide with documented purity (≥95%), this compound meets the requirement in contrast to analogs lacking analytical certification . This is critical for reproducible dose-response studies where impurities could confound assay results.

Synthetic Chemistry Feasibility Studies for Methoxy-Functionalized Naphthalene Carboxamides

Owing to its methoxy substituent, this compound can serve as a model substrate for investigating amide bond stability, metabolic lability, or further derivatization reactions (e.g., demethylation, electrophilic aromatic substitution) on the naphthalene ring, providing a well-defined chemical entity for reaction optimization .

Negative Control or Reference Compound in Assays Profiling Hydroxy-Naphthalene Analogs

Because the methoxy group cannot serve as a hydrogen-bond donor, this compound may be used as a matched negative control where the hydroxy analog serves as the active probe, enabling assignment of hydrogen-bond-donor-dependent pharmacological effects .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Pyrazole-naphthalene scaffold availability
Synthetic tractability and library expansion
Chemical biology probe development
Defined purity specification
Batch reproducibility and impurity control
Methoxy-carboxamide reaction studies
Methoxy substituent reactivity
Demethylation or derivatization optimization
Negative control for hydroxy analog
H-bond donor/acceptor distinction
Target engagement selectivity assays
Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.